
N-(2,4-Difluorophenyl)hypofluorous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,4-Trifluoroaniline is an aromatic amine with the molecular formula C6H4F3N It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 4, and N positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2,4-Trifluoroaniline typically involves the fluorination of aniline derivatives. One common method is the direct fluorination of aniline using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: In industrial settings, N,2,4-Trifluoroaniline can be produced by the reaction of tetrafluorobenzene with ammonia in the presence of a solvent. The reaction is conducted at high temperatures to achieve a high yield of the desired product. This method is advantageous due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: N,2,4-Trifluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
N,2,4-Trifluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N,2,4-Trifluoroaniline involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and influence its binding affinity to various biological targets. This makes it a valuable compound in drug discovery and development, where it can modulate the activity of enzymes, receptors, and other proteins.
Comparison with Similar Compounds
- 2,3,4-Trifluoroaniline
- 2,4,6-Trifluoroaniline
- 4-Fluoroaniline
- 2-Fluoroaniline
Comparison: N,2,4-Trifluoroaniline is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. Compared to other trifluoroaniline isomers, it exhibits different reactivity patterns and applications. For instance, 2,4,6-Trifluoroaniline is more commonly used in the synthesis of nitro compounds, while N,2,4-Trifluoroaniline is preferred for its role in pharmaceutical synthesis .
Properties
CAS No. |
204757-21-1 |
|---|---|
Molecular Formula |
C6H4F3N |
Molecular Weight |
147.10 g/mol |
IUPAC Name |
N,2,4-trifluoroaniline |
InChI |
InChI=1S/C6H4F3N/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H |
InChI Key |
TVHNERRLNLBFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


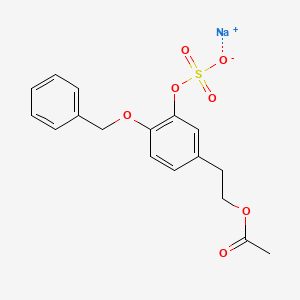
![(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one](/img/structure/B13433883.png)
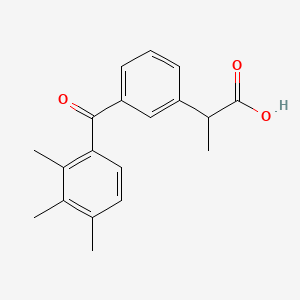

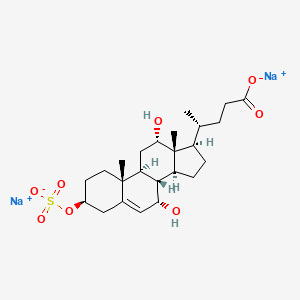
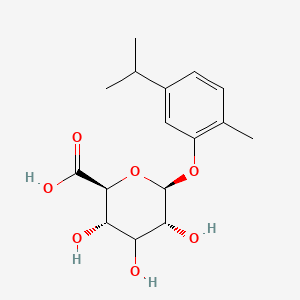
![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
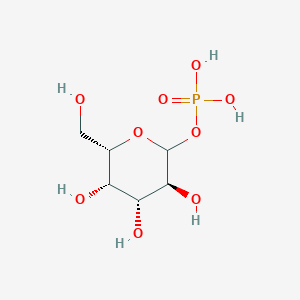


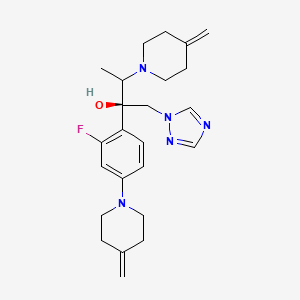
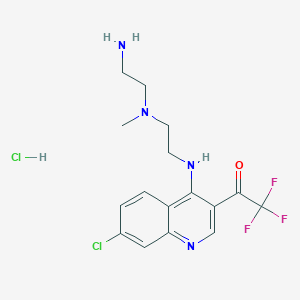
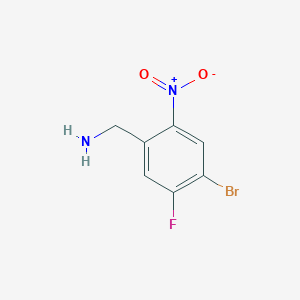
![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)
